[(3S,5R)-4,4-difluoro-1-adamantyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(hydroxymethyl)adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of two fluorine atoms and a hydroxymethyl group attached to the adamantane core. The unique structure of adamantane derivatives, including 4,4-Difluoro-1-(hydroxymethyl)adamantane, makes them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluoroadamantane with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 4,4-Difluoro-1-(hydroxymethyl)adamantane are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-1-(hydroxymethyl)adamantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-1-carboxyadamantane.
Reduction: Formation of adamantane.
Substitution: Formation of various substituted adamantane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-(hydroxymethyl)adamantane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-(hydroxymethyl)adamantane involves its interaction with specific molecular targets. The fluorine atoms and hydroxymethyl group contribute to its unique reactivity and binding properties. In drug delivery systems, the adamantane core can enhance the lipophilicity and stability of the compound, facilitating its transport across biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyadamantane: Lacks the fluorine atoms, resulting in different reactivity and applications.
4,4-Difluoroadamantane:
1-Aminoadamantane: Contains an amino group instead of a hydroxymethyl group, leading to different biological activities.
Uniqueness
4,4-Difluoro-1-(hydroxymethyl)adamantane is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H16F2O |
---|---|
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
[(3S,5R)-4,4-difluoro-1-adamantyl]methanol |
InChI |
InChI=1S/C11H16F2O/c12-11(13)8-1-7-2-9(11)5-10(3-7,4-8)6-14/h7-9,14H,1-6H2/t7?,8-,9+,10? |
InChI-Schlüssel |
FUGCZPLJOOCMNN-XWJSGITJSA-N |
Isomerische SMILES |
C1[C@@H]2CC3(C[C@@H](C2(F)F)CC1C3)CO |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.